![molecular formula C14H24N2O4 B14795695 2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)
2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C14H24N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate typically involves the reaction of isobutyric acid with piperazine derivatives under controlled conditions. . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
Isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives .
Scientific Research Applications
Isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate can be compared with other piperazine derivatives, such as:
(1-Isobutyl-3-oxo-2-piperazinyl)acetic acid: Similar in structure but lacks the isobutyl ester group.
Isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate: Similar in structure but with different functional groups
The uniqueness of isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-methylpropyl 2-[1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C14H24N2O4/c1-9(2)8-20-12(17)7-11-13(18)15-5-6-16(11)14(19)10(3)4/h9-11H,5-8H2,1-4H3,(H,15,18) |
InChI Key |
PRBXUVCLCKGKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC1C(=O)NCCN1C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4S,9bS)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14795615.png)
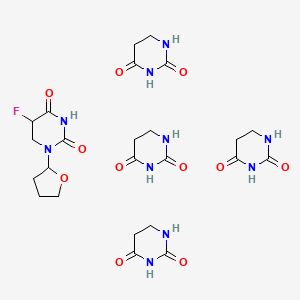
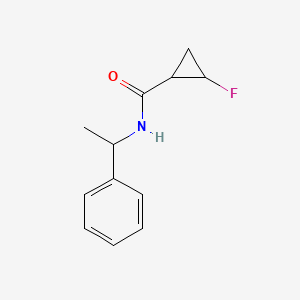
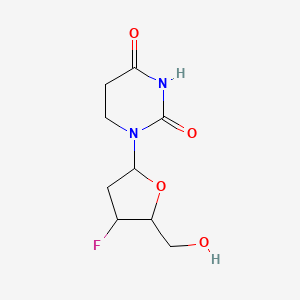
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
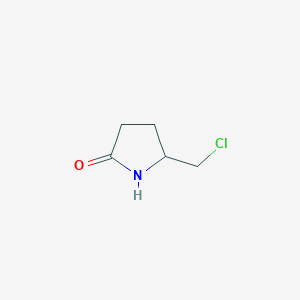
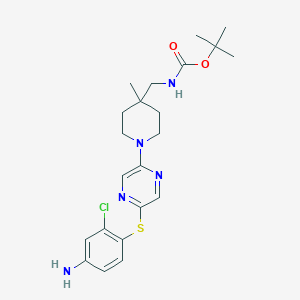

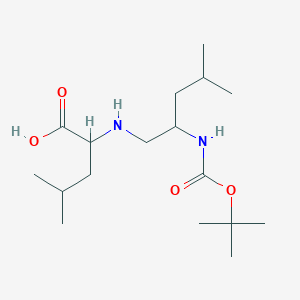


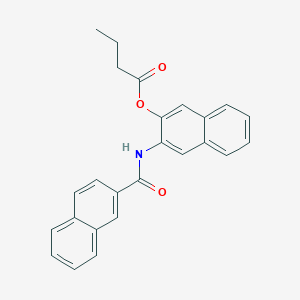
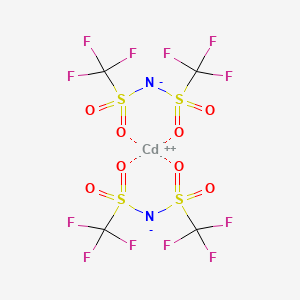
![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
